molecular formula C13H15N3O2 B5259682 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Número de catálogo: B5259682
Peso molecular: 245.28 g/mol
Clave InChI: FMBPUSDDKDBZFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a small molecule compound of interest in pharmaceutical and agrochemical research. It features a pyrazole core, a five-membered heterocyclic ring with adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry . Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, making this scaffold a significant focus for the development of new therapeutic agents . The specific substitution pattern on this molecule—an ethyl group on the pyrazole nitrogen and a 3-methoxyphenyl carboxamide group at the 3-position—defines its unique structure-activity relationship. While the specific biological profile and mechanism of action for this particular compound require further investigation, its structure aligns with other researched pyrazole-3-carboxamide derivatives . This product is intended for research purposes as a building block or reference standard in the design and synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16-8-7-12(15-16)13(17)14-10-5-4-6-11(9-10)18-2/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBPUSDDKDBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides in the presence of a base.

    N-Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate aryl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine or through the use of carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has demonstrated that 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits significant anti-inflammatory properties. In a study comparing various pyrazole derivatives, this compound showed promising results in inhibiting prostaglandin synthesis, which is crucial for mediating inflammation. The anti-inflammatory activity was evaluated using animal models, where it was found to be comparable to established anti-inflammatory drugs like celecoxib .

Antifungal Activity

The antifungal potential of pyrazole derivatives has been explored extensively. In vitro studies indicated that this compound and its analogs demonstrated moderate antifungal activity against various phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum. These findings suggest that this compound could serve as a lead structure for developing new antifungal agents .

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have shown that modifications in the pyrazole structure can significantly influence its biological activity. For instance, substituents on the phenyl ring can enhance or diminish the anti-inflammatory and antifungal properties, highlighting the importance of optimizing chemical structures for desired effects .

Case Study: Anti-inflammatory Evaluation

In a controlled study, various dosages of this compound were administered to rat models with induced inflammation. Results indicated a dose-dependent reduction in swelling and pain, confirming its potential as an effective anti-inflammatory agent .

Case Study: Antifungal Assessment

A series of experiments tested the antifungal efficacy of this compound against several strains of fungi. The results showed that at concentrations above 100 µg/mL, significant inhibition was observed, suggesting that this compound could be developed into a new class of antifungal treatments .

Conclusion and Future Directions

The applications of this compound extend across various therapeutic areas, particularly in anti-inflammatory and antifungal domains. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its chemical structure for enhanced efficacy and safety profiles.

Data Summary Table

ApplicationActivity TypeModel UsedKey Findings
Anti-inflammatoryProstaglandin InhibitionRat modelsSignificant reduction in inflammation at doses comparable to celecoxib
AntifungalFungal Growth InhibitionIn vitro assaysModerate activity against Gibberella zeae at 100 µg/mL

Mecanismo De Acción

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparación Con Compuestos Similares

Structural Analogues and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide with related pyrazole-3-carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
This compound C13H15N3O2 245.28 N1-ethyl, N-(3-methoxyphenyl) Not reported Estimated
1-Ethyl-N-phenyl-1H-pyrazole-3-carboxamide C12H13N3O 215.25 N1-ethyl, N-phenyl Not reported
SR-141716A (Rimonabant) C22H21Cl2N3O 416.33 N1-(2,4-dichlorophenyl), N-piperidinyl Not reported
AM251 C22H21Cl2IN3O 541.19 N1-(2,4-dichlorophenyl), N-piperidinyl, 4-iodo Not reported
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C12H10ClF3N3O 305.68 N1-methyl, 5-CF3, N-(3-chlorophenyl) Not reported
1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide C10H13N5OS 251.31 N1-ethyl, N-(5-ethylthiadiazolyl) Not reported

Key Observations:

  • Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with halogenated (e.g., SR-141716A, AM251) or heterocyclic (e.g., thiadiazole in ) substituents in analogs. Methoxy groups enhance solubility compared to halogens but reduce metabolic stability .
  • Molecular Weight: The target compound (245.28 g/mol) is lighter than cannabinoid receptor antagonists like SR-141716A (416.33 g/mol), suggesting differences in bioavailability and target binding .
Fungicidal and Insecticidal Activities

Pyrazole carboxamides with fluorinated substituents (e.g., ) exhibit potent fungicidal and insecticidal activities. For example:

  • Compound I-2 (): Features a perfluoropropan-2-yl group and demonstrates fungicidal efficacy.
Cannabinoid Receptor Modulation

SR-141716A (rimonabant) and AM251 () are pyrazole-3-carboxamides acting as CB1 receptor antagonists. Their 2,4-dichlorophenyl and piperidinyl groups are critical for receptor binding. The target compound lacks these substituents, suggesting divergent biological targets .

Kinase Inhibition

Compound 15 (): A pyrazole-3-carboxamide with a benzyloxy group inhibits PLK1 (IC50 = 219 nM). Structural similarities (e.g., carboxamide core) suggest the target compound could be explored for kinase inhibition, though specific data are unavailable .

Actividad Biológica

1-Ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In a study evaluating a series of pyrazole compounds, this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated an IC50 value of approximately 0.5 µM, indicating potent anti-inflammatory activity compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
This compound0.5
Dexamethasone0.76

2. Anticancer Properties

The anticancer activity of this pyrazole derivative has been investigated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values of 0.46 µM against MCF-7 cells and 0.39 µM against A549 cells, indicating its potential as a chemotherapeutic agent .

Table 2: Anticancer Activity Profile

Cell LineIC50 (µM)Reference
MCF-70.46
A5490.39

3. Neuroprotective Effects

Recent investigations have suggested that pyrazole derivatives may exert neuroprotective effects through modulation of neurotensin receptors. The compound was found to activate NTS1 and NTS2 receptors, which are implicated in analgesic pathways, thus providing potential therapeutic benefits in pain management .

Case Study 1: In Vivo Anti-inflammatory Assessment

A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound resulted in a significant reduction in edema size compared to control groups. This highlights its efficacy as an anti-inflammatory agent in vivo.

Case Study 2: Antitumor Efficacy in Mice

In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound led to a notable decrease in tumor volume after four weeks of administration, supporting its potential as an effective anticancer therapeutic .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound modulates inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators and promoting apoptosis in cancer cells through various signaling pathways.

Q & A

Basic: What are the common synthetic routes for 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones. For example, describes a method where 5-phenyl-1-pentanol is used to build a 1,5-diarylpyrazole core through condensation reactions. Subsequent functionalization includes alkylation at the pyrazole N1 position (e.g., ethylation) and coupling with 3-methoxyaniline via carboxamide formation using coupling agents like EDCI/HOBt.
Purity Assurance:

  • Chromatography: Use silica gel column chromatography (eluting with ethyl acetate/hexane gradients) to isolate intermediates.
  • Recrystallization: Final purification via recrystallization in ethanol/water mixtures (as in ).
  • Analytical Techniques: Confirm purity using HPLC (≥98% purity threshold) and NMR to detect residual solvents or unreacted starting materials .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Critical for confirming 3D molecular geometry. and provide crystallographic parameters (e.g., space group P21/n, unit cell dimensions a = 10.0697 Å, β = 96.446°). Data collection via Bruker SMART CCD area-detector diffractometers ensures high-resolution structural analysis.
  • NMR Spectroscopy: 1^1H and 13^13C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 432.90 for related analogs in ) .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Computational Reaction Design: Tools like ICReDD’s quantum chemical calculations () predict optimal reaction pathways. For example, DFT calculations assess activation energies for carboxamide coupling steps.
  • DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For instance, using DMF as a solvent at 80°C improved coupling efficiency by 20% in .
  • Flow Chemistry: Continuous flow reactors (referenced in ) enhance scalability by minimizing side reactions and improving heat transfer .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis of Substituent Effects: Compare analogs with varying substituents (e.g., shows methoxy vs. fluorine at the phenyl ring alters CB1 receptor binding). Use statistical tools like ANOVA to identify significant structural contributors.
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays). highlights discrepancies in IC50 values due to varying assay protocols.
  • Computational Docking: Molecular dynamics simulations (e.g., using AutoDock Vina) reconcile conflicting binding data by identifying alternative binding poses .

Advanced: What computational approaches are used to predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock or Schrödinger’s Glue predict binding modes to receptors (e.g., CB1 or TRPV1). ’s SMILES and InChI descriptors enable accurate ligand preparation.
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling: Build regression models using descriptors like logP and polar surface area (e.g., ’s ICReDD framework) to correlate structure with activity .

Advanced: What strategies enable regioselective synthesis of pyrazole derivatives?

Methodological Answer:

  • Directed Metalation: Use ortho-directing groups (e.g., methoxy in ) to control alkylation sites.
  • Protecting Groups: Temporarily block reactive sites (e.g., triphenylmethyl in ) during functionalization.
  • Microwave-Assisted Synthesis: Achieve faster and more selective reactions (e.g., 80% yield in 30 minutes for a related triazole in ) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement: Replace the methoxy group with fluorine ( ) or trifluoromethyl () to assess electronic effects.
  • Scaffold Hopping: Modify the pyrazole core to imidazole ( ) or triazole () while retaining carboxamide pharmacophores.
  • Fragment-Based Design: Use X-ray crystallography () to identify critical hydrogen bonds (e.g., N–H···O interactions) for retention .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.